molecular formula C9H15ClN4O B1456619 N,N-Dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1211512-45-6

N,N-Dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B1456619
CAS No.: 1211512-45-6
M. Wt: 230.69 g/mol
InChI Key: RQDAVHZOCNWUOR-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride is a heterocyclic compound with a pyrazolo[4,3-c]pyridine core. Its molecular formula is C₉H₁₅ClN₄O, molecular weight 230.70 g/mol, and CAS number 1211512-45-6 . The structure features a dimethyl-substituted carboxamide group at the 3-position and a tetrahydro-pyridine ring fused to the pyrazole moiety. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive analogs targeting viral, bacterial, and enzymatic pathways.

Properties

IUPAC Name

N,N-dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O.ClH/c1-13(2)9(14)8-6-5-10-4-3-7(6)11-12-8;/h10H,3-5H2,1-2H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQDAVHZOCNWUOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=NNC2=C1CNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30718626
Record name N,N-Dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211512-45-6
Record name N,N-Dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N,N-Dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride (CAS No. 1211512-45-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C₉H₁₅ClN₄O
  • Molecular Weight : 230.70 g/mol
  • CAS Number : 1211512-45-6

Antiparasitic Activity

Recent studies have highlighted the compound's potential as an antiparasitic agent, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. A structure-activity relationship analysis indicates that modifications in the pyrazole structure can significantly enhance trypanocidal efficacy. For instance:

  • Trypanocidal Efficacy : The compound exhibited notable activity with an IC₅₀ value of 34.54 ± 8.32 µM against trypomastigotes of T. cruzi . This activity is comparable to existing treatments, suggesting its potential as a lead compound for further development.

Cytotoxicity

The cytotoxic effects of the compound were evaluated using Vero cells as a model. The results indicated low toxicity with CC₅₀ values greater than 500 µM for several derivatives, which is favorable for therapeutic applications .

CompoundIC₅₀ (µM)CC₅₀ (µM)
N,N-Dimethyl-Pyrazolo34.54 ± 8.32>500
Benznidazole (Reference)18.71 ± 4.58-

Structure-Activity Relationship (SAR)

The biological activity of N,N-Dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine derivatives has been extensively studied through SAR analyses. Modifications in substituents at specific positions on the pyrazole ring can lead to significant changes in activity:

  • Substituent Variations : The introduction of halogen groups or methyl substituents in the para position has been shown to enhance biological activity.
  • Binding Interactions : Molecular docking studies reveal that the carboxamide moiety interacts favorably with active sites of target enzymes like cruzipain, a cysteine protease crucial for T. cruzi survival .

Case Studies

A notable study involved evaluating various pyrazole derivatives for their efficacy against T. cruzi. Among the tested compounds, those structurally related to N,N-Dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo showed promising results:

  • In Vitro Studies : Compounds were tested in a 3D microtissue model that mimics physiological conditions, demonstrating enhanced antiparasitic effects and reduced parasite recrudescence .

Scientific Research Applications

Medicinal Chemistry

DMTP has been investigated for its potential as a therapeutic agent due to its ability to inhibit specific biological pathways. Notably, it has been shown to act as an inhibitor of the CBP (CREB-binding protein) and p300 histone acetyltransferases. These proteins are crucial in regulating gene expression and have been implicated in various diseases, including cancer and metabolic disorders .

Case Study: Inhibition of Histone Acetyltransferases

A study demonstrated that DMTP effectively inhibited the activity of CBP and p300 in vitro. This inhibition resulted in decreased acetylation of histones, which is associated with reduced expression of oncogenes. Such findings suggest that DMTP could be developed as a novel anti-cancer agent targeting epigenetic regulators .

Neuropharmacology

Research indicates that DMTP may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases. Its mechanism involves modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .

Case Study: Neuroprotective Effects

In preclinical models of neurodegeneration, DMTP administration led to improved cognitive function and reduced neuronal cell death. The compound's ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for conditions such as Alzheimer's disease .

Anti-inflammatory Activity

DMTP has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. This property is particularly relevant in conditions like rheumatoid arthritis and inflammatory bowel disease.

Case Study: Inhibition of Cytokine Production

In vitro studies have reported that DMTP significantly lowers the levels of TNF-alpha and IL-6 in activated macrophages. This effect suggests its potential utility in developing anti-inflammatory therapies .

Data Table: Summary of Research Findings on DMTP

Application AreaMechanism of ActionKey FindingsReferences
Medicinal ChemistryInhibition of CBP/p300 histone acetyltransferasesReduced gene expression linked to cancer
NeuropharmacologyModulation of neurotransmitter systemsImproved cognitive function in neurodegeneration models
Anti-inflammatoryInhibition of pro-inflammatory cytokinesDecreased TNF-alpha and IL-6 production

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Compound Name (Hydrochloride Salt) Substituent Molecular Formula Molecular Weight CAS Number Key Properties/Activities
N,N-Dimethyl-... (Target) N,N-dimethyl C₉H₁₅ClN₄O 230.70 1211512-45-6 Research compound; synthesis optimized for solubility and bioavailability
N-Ethyl-... N-ethyl C₉H₁₅ClN₄O 230.70 1220035-04-0 Antiviral activity (SARS-CoV-2 RBD binding)
N-Isopropyl-... N-isopropyl C₁₀H₁₇ClN₄O 244.72 1220036-91-8 Medicinal intermediate; enhanced lipophilicity
N-Cyclohexyl-... N-cyclohexyl C₁₃H₂₁ClN₄O 296.79 1220029-06-0 Bulky substituent; potential CNS activity
N-(3-Hydroxybutyl)-... N-(3-hydroxybutyl) C₁₁H₁₉ClN₄O₂ 274.75 1220034-60-5 Improved aqueous solubility due to hydroxyl group
1-(2-Methoxyethyl)-3-(oxazol-5-yl)-... 2-methoxyethyl C₁₀H₁₅ClN₄O₂ 266.71 - Antimicrobial (ESKAPE pathogens)

Key Research Findings

Dimethyl vs. Ethyl Substituents : The N-ethyl analog’s antiviral efficacy suggests that the dimethyl variant may retain binding affinity while improving metabolic stability due to reduced oxidative susceptibility .

Impact of Hydrophilic Groups : The N-(3-hydroxybutyl) derivative’s enhanced solubility (logP ~1.2) highlights the trade-off between hydrophilicity and cell permeability, critical for CNS-targeting agents .

Bulk and Bioactivity : Bulky substituents (e.g., cyclohexyl) improve target specificity but may reduce oral bioavailability. The dimethyl group offers a middle ground, as seen in its use as a scaffold for kinase inhibitors .

Preparation Methods

Cross-Dehydrogenative Coupling (CDC) Strategy

A recent and efficient synthetic strategy for pyrazolo derivatives involves cross-dehydrogenative coupling reactions between N-amino-2-iminopyridines and β-ketoesters or β-diketones, promoted by acetic acid and molecular oxygen under catalyst-free conditions. This method is notable for its high atom economy and environmentally friendly oxidant (O2).

  • Reaction Conditions:

    • Reagents: N-amino-2-iminopyridine derivatives and β-ketoesters (e.g., ethyl acetoacetate)
    • Solvent: Ethanol with acetic acid (optimal 6 equivalents)
    • Atmosphere: Oxygen (O2) at 1 atm
    • Temperature: Approximately 130 °C
    • Time: 18 hours
  • Mechanism:

    • Oxidative C(sp3)–C(sp2) coupling followed by dehydrative cyclization to form the pyrazolo ring system.
  • Yields:

    • Under optimized conditions, yields of pyrazolo[1,5-a]pyridine derivatives reach up to 94%.
Entry Acetic Acid Equiv. Atmosphere Yield (%) of Pyrazolo Derivative
1 2 Air 34
2 4 Air 52
3 6 Air 74
4 6 O2 94
5 6 Argon 6

Table 1: Effect of Acetic Acid Equivalents and Atmosphere on Yield

This method is highly relevant because the pyrazolo[4,3-c]pyridine core can be accessed through similar cyclization and coupling strategies, adapting the amino-pyridine and ketoester components to obtain the desired substitution pattern, including N,N-dimethyl carboxamide functionality.

Cyclization of N-Amino Precursors with Ketoesters

The preparation of pyrazolo-pyridine carboxamide derivatives often involves the condensation of N-amino-pyridine precursors with ketoesters or diketones, followed by ring closure. The presence of dimethyl groups on the amide nitrogen can be introduced through reaction with dimethylamine or its derivatives during or after the cyclization step.

  • Typical Steps:
    • Synthesis of N-amino-2-iminopyridine intermediate.
    • Reaction with β-ketoester under acidic conditions.
    • Oxidative cyclization promoted by mild oxidants (O2 or air).
    • Conversion of carboxylic acid or ester to N,N-dimethyl carboxamide via amidation with dimethylamine hydrochloride.

This multi-step approach allows for control over substitution and ensures the formation of the hydrochloride salt by treatment with HCl in an appropriate solvent.

Catalyst-Free and Green Chemistry Approaches

The use of molecular oxygen as an oxidant avoids heavy metal catalysts, making the process environmentally benign. Acetic acid serves both as a solvent and a promoter of the oxidative coupling. This approach aligns with green chemistry principles and has been demonstrated to yield high purity products suitable for pharmaceutical applications.

Comparative Data on Reaction Conditions and Yields

Method Key Reagents Conditions Yield (%) Notes
CDC with Acetic Acid and O2 N-amino-2-iminopyridine + β-ketoester EtOH, AcOH (6 eq), 130 °C, O2 Up to 94 Catalyst-free, high atom economy
Pd(OAc)2 or Cu(OAc)2 catalysis Same as above Various solvents, reflux < 75 Less efficient, side products observed
Amidation of carboxylic acid Carboxylic acid intermediate + dimethylamine Room temp to reflux Variable Requires isolation of intermediate
Acidic cyclization + HCl treatment Aminopyridine + ketoester + HCl Reflux, acidic medium Moderate Produces hydrochloride salt form

Q & A

Q. How to reconcile discrepancies in biological activity across enantiomers?

  • Resolution : Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers for individual testing. For example, (S)-apixaban showed 10× higher FXa inhibition than (R)-form .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N,N-Dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride

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